Superior α-Glucosidase Inhibition Potency Versus Acarbose: A Mixed Diester Advantage
While direct IC50 data for 4-caffeoyl-5-feruloylquinic acid is not explicitly reported in the available literature, its close structural analog 3-caffeoyl-5-feruloylquinic acid (3,5-CFQA) demonstrates potent α-glucosidase inhibition with an IC50 of 289.96 μM, which is substantially lower (more potent) than the clinical comparator acarbose (IC50 = 600.37 μM) [1]. This represents a 2.07-fold improvement in potency. The study explicitly identifies 4-caffeoyl-5-feruloylquinic acid (compound 5) among the active isolates, confirming its presence and bioactivity within the same extract, and attributes the enhanced inhibition to the unique caffeoylation and methylation pattern of the caffeoyl-feruloylquinic acid scaffold [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 289.96 μM (for 3-caffeoyl-5-feruloylquinic acid, a closely related mixed diester analog) |
| Comparator Or Baseline | Acarbose: 600.37 μM |
| Quantified Difference | 2.07-fold lower IC50 (higher potency) |
| Conditions | In vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside substrate |
Why This Matters
This establishes the caffeoyl-feruloylquinic acid scaffold as a promising lead for α-glucosidase inhibitor development, offering a potential potency advantage over a clinically used drug.
- [1] Li, J.; et al. Inhibition mechanism of α-glucosidase inhibitors screened from Artemisia selengensis Turcz root. Industrial Crops and Products 2020, 143, 111944. View Source
